Terramycin

描述

属性

IUPAC Name |

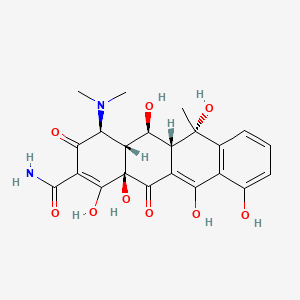

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMIVZYSDULZ-PXOLEDIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2058-46-0 (mono-hydrochloride), 6153-64-6 (di-hydrate), 6153-65-7 (di-hydrochloride salt, di-hydrate), 64038-91-1 (sulfate (2:1)), 69766-62-7 (hydrochloride salt), 7179-50-2 (calcium (1:1) salt) | |

| Record name | Oxytetracycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] | |

| Record name | Oxytetracycline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

47 [ug/mL] (The mean of the results at pH 7.4), For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page., SLIGHTLY SOL IN ALCOHOL, In water, 3.13X10+2 mg/L at 25 °C | |

| Record name | SID855768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Oxytetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.634 at 20 °C | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-yellow crystals or needles from aqueous MeOH, Pale yellow to tan, crystalline powder | |

CAS No. |

79-57-2, 7179-50-2, 15251-48-6 | |

| Record name | Oxytetracycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, (4S,4aR,5S,5aR,6S,12aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxytetracycline calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxytetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, calcium salt, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYTETRACYCLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLF0D9077S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

184.5 °C | |

| Record name | Oxytetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a complex biosynthetic pathway involving polyketide synthase enzymes. The process begins with the formation of a polyketide chain, which undergoes cyclization and various modifications to form the tetracycline core structure. The final steps involve hydroxylation and methylation to produce oxytetracycline .

Industrial Production Methods: Industrial production of oxytetracycline typically involves the fermentation of Streptomyces rimosus. The fermentation process is optimized to increase the yield of oxytetracycline by using mutagenized hyperproducing strains. These strains have been genetically modified to enhance the supply of precursors such as acetyl-CoA and malonyl-CoA, reduce byproduct formation, and streamline the biosynthetic pathway .

化学反应分析

Hydrolysis Reactions

Oxytetracycline hydrolysis follows first-order kinetics and is highly dependent on pH and temperature. Key findings include:

pH Dependence

-

Acidic (pH 3.09) : Minimal hydrolysis; no detectable 4-epi-oxytetracycline .

-

Neutral (pH 6.91) : Fastest degradation rate () due to favorable ionic species formation .

-

Alkaline (pH 9.78) : Slower than neutral conditions but faster than acidic .

Temperature Effects

| Temperature (°C) | Rate Constant (, day⁻¹) | Half-Life (days) |

|---|---|---|

| 4 | 0.0059 ± 0.0003 | 120 |

| 25 | 0.106 ± 0.003 | 6.5 |

| 60 | 4.55 ± 0.07 | 0.15 |

The activation energy () for hydrolysis is , indicating a doubling of reaction rate with every 10°C increase .

Calcium Ion (Ca²⁺) Interactions

-

Ca²⁺ chelates with oxytetracycline’s phenolic hydroxyl and carbonyl groups, altering degradation kinetics .

-

At pH 9.78, hydrolysis half-life increases from 0.5 days (without Ca²⁺) to 1.5 days (with 10 mM Ca²⁺) .

Photolysis Reactions

Oxytetracycline photolysis is rapid under sunlight, with a degradation rate constant of —comparable to hydrolysis at 60°C . Key factors:

-

Light Exposure : Direct sunlight accelerates degradation, making photolysis dominant in shallow aquatic environments .

-

Ca²⁺ Enhancement : Chelation with Ca²⁺ increases photolytic vulnerability, likely due to structural changes in the molecule .

Electrochemical Degradation

Electrochemical oxidation using a Ti/IrO₂-Ta₂O₅ anode achieves 99.02% removal of oxytetracycline under optimal conditions :

| Parameter | Optimal Value |

|---|---|

| Current | 0.500 A |

| Plate Spacing | 2 cm |

| Na₂SO₄ Concentration | 4 g/L |

| pH | 3 |

Mechanism : Hydroxyl radicals () generated via electrolysis attack oxytetracycline’s aromatic rings and functional groups. Seven intermediates were identified via LC-MS, suggesting five potential degradation pathways .

Stability and Chelation Behavior

-

Light Sensitivity : Solutions darken under strong light due to hydrolysis and precipitation .

-

Hygroscopicity : Absorbs moisture, accelerating degradation .

-

Metal Chelation : Forms stable complexes with multivalent cations (e.g., Ca²⁺, Mg²⁺), altering solubility and reactivity .

Degradation Products

Major hydrolysis and photolysis products include:

-

4-Epi-oxytetracycline : Predominant in neutral/weak acidic conditions (up to 2 µM) .

-

Anhydrotetracycline : Intermediate with fully functionalized A-ring, critical in biosynthetic pathways .

-

α- and β-Apo-oxytetracycline : Formed via pH-dependent ring-opening reactions .

Environmental Implications

科学研究应用

Medical Applications

Oxytetracycline is primarily indicated for the treatment of infections caused by a variety of Gram-positive and Gram-negative microorganisms. It is effective against pathogens such as Mycoplasma pneumoniae, Escherichia coli, and Haemophilus influenzae . The antibiotic works by inhibiting protein synthesis in bacteria, thus preventing their growth.

Human Medicine

- Infectious Diseases : Used to treat respiratory infections, urinary tract infections, and certain zoonotic diseases.

- Teratogenic Risks : Studies indicate that oxytetracycline can pose teratogenic risks when administered during pregnancy, particularly during the second month, leading to congenital abnormalities .

Veterinary Applications

Oxytetracycline is extensively utilized in veterinary medicine for treating infections in livestock and companion animals. Its broad-spectrum activity makes it a preferred choice for managing bacterial diseases in various species.

Livestock and Poultry

- Contagious Bovine Pleuropneumonia : A study demonstrated the effectiveness of long-acting oxytetracycline in treating cattle infected with Mycoplasma mycoides, where treated animals showed improved recovery rates compared to controls .

- Growth Promotion : It is also used as a growth promoter in farm animals, enhancing feed efficiency and overall health.

Aquaculture

Oxytetracycline plays a pivotal role in aquaculture, particularly in treating bacterial infections in farmed fish. It is one of the most commonly used antibiotics in this sector due to its effectiveness against various bacterial strains.

Case Study: Nile Tilapia

A study investigated the effects of oxytetracycline on the gut microbiome of Nile tilapia. Fish treated with 100 mg/kg/day for eight days showed changes in microbiome diversity but maintained resilience against antibiotic treatment . The presence of antimicrobial resistance genes was noted, indicating potential long-term impacts on fish health.

Agricultural Applications

In agriculture, oxytetracycline is applied to manage bacterial diseases in crops. Its use has been documented for controlling pathogens affecting plants such as tomatoes.

Crop Protection

Research has shown that oxytetracycline can reduce bacterial loads in infected tomato plants significantly . The application led to a notable decrease in symptoms associated with bacterial infections.

Environmental Impact and Resistance Management

The presence of oxytetracycline in wastewater has raised concerns regarding environmental health and antibiotic resistance. Studies highlight the need for effective removal methods to mitigate these risks .

Resistance Development

The overuse of oxytetracycline has been linked to increased antimicrobial resistance among bacterial populations. Continuous monitoring and responsible usage are crucial to managing this issue effectively .

Pharmacokinetics

Understanding the pharmacokinetics of oxytetracycline is essential for optimizing its use across different applications. Studies have shown varying absorption rates and tissue distribution among different species, which can influence treatment efficacy .

作用机制

Oxytetracycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit and prevents the attachment of amino-acyl tRNA to the A site of the ribosome. This binding is reversible and prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting bacterial growth .

相似化合物的比较

Key Differences :

- Log Kow: Oxytetracycline’s lower Log Kow (-0.9) indicates higher hydrophilicity compared to minocycline (0.51), affecting tissue penetration and environmental mobility .

- Solubility : Doxycycline’s high solubility (50,000 mg/L) enhances bioavailability, whereas oxytetracycline’s lower solubility limits its absorption in acidic environments .

Pharmacokinetics and Therapeutic Use

- Absorption : Doxycycline has >90% oral bioavailability, surpassing oxytetracycline (30–40%) and tetracycline (75%) due to improved lipid solubility .

- Half-Life : Oxytetracycline (6–9 hours) has a shorter half-life than doxycycline (18–22 hours), necessitating more frequent dosing .

- Minocycline’s lipophilicity allows superior blood-brain barrier penetration, making it effective for CNS infections .

Environmental Behavior

- Adsorption : Oxytetracycline binds strongly to iron oxides (e.g., goethite, hematite) via surface complexation, with sorption coefficients peaking at pH 8 . In contrast, tetracycline preferentially adsorbs to clay minerals .

- Persistence : Oxytetracycline’s stability (half-life >30 days in water) exceeds chlortetracycline but is comparable to doxycycline .

Detection Challenges

- Cross-Reactivity: Oxytetracycline ELISA kits cannot distinguish it from its epimer metabolite, 4-epi-oxytetracycline (98.5% cross-reactivity), unlike HPLC-MS, which provides specificity . Similar issues arise with tetracycline and its degradation products .

Antimicrobial Resistance

- Oxytetracycline resistance in poultry coliforms is linked to agricultural use in feed, a trend observed across tetracyclines due to widespread horizontal gene transfer (e.g., tet genes) .

Production Efficiency

- S. rimosus HP126 produces 4,490 mg L⁻¹ oxytetracycline, significantly higher than yields for other tetracyclines (e.g., 2,000–3,000 mg L⁻¹ for chlortetracycline) .

生物活性

Oxytetracycline (OTC) is a broad-spectrum antibiotic belonging to the tetracycline class, known for its ability to inhibit protein synthesis in bacteria. This article explores the biological activity of oxytetracycline, highlighting its mechanisms of action, therapeutic applications, pharmacokinetics, and emerging research findings.

Oxytetracycline exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the translation process essential for bacterial growth and replication .

Key Features of Oxytetracycline:

- Broad-spectrum activity : Effective against a wide range of Gram-positive and Gram-negative bacteria.

- Resistance mechanisms : Bacterial resistance can occur through efflux pumps, ribosomal protection proteins, and enzymatic inactivation .

Therapeutic Applications

Oxytetracycline has been utilized in various clinical settings, including:

- Human Medicine : Treatment of infections caused by susceptible organisms, including respiratory tract infections and acne.

- Veterinary Medicine : Used as a growth promoter in livestock and to treat infections in animals .

- Agricultural Use : Employed in controlling plant diseases caused by bacterial pathogens .

Pharmacokinetics

The pharmacokinetic profile of oxytetracycline varies across different tissues. A study reported that the time to reach peak concentration (Tmax) differed significantly among tissues, with plasma concentrations peaking at approximately 24 hours post-administration. The liver and kidneys exhibited the highest area under the concentration-time curve (AUC), indicating extensive distribution within these organs .

Table 1: Pharmacokinetic Parameters of Oxytetracycline

| Tissue | Tmax (hours) | Cmax (µg/mL) | AUC (0−128) |

|---|---|---|---|

| Gill | 3 | - | - |

| Plasma | 24 | - | - |

| Kidney | 32 | - | High |

| Liver | 16 | - | High |

| Muscle | 32 | - | - |

Case Studies and Research Findings

Recent studies have highlighted various aspects of oxytetracycline's biological activity:

- Cancer Research : A study demonstrated that oxytetracycline could suppress stemness in hepatocellular carcinoma (HCC) cells by destabilizing CD133 expression, a marker associated with cancer stem cells. This effect was confirmed through xenograft assays in nude mice, where treatment with oxytetracycline significantly reduced tumor formation .

- Microbial Ecology : Research on Nile tilapia showed that oxytetracycline affected microbial communities in aquaculture settings. The antibiotic altered the microbial ecology, which is crucial for maintaining fish health and preventing disease outbreaks .

- Antimicrobial Resistance : Investigations into the development of resistance against oxytetracycline have revealed significant insights into how bacteria adapt. The emergence of resistant strains poses a challenge in both human and veterinary medicine, necessitating ongoing surveillance and research into alternative therapies .

常见问题

Q. What analytical methods are recommended for quantifying oxytetracycline in pharmaceutical products and biological samples?

High-performance liquid chromatography (HPLC) is the gold standard for oxytetracycline analysis due to its sensitivity and reproducibility. Official compendia recommend HPLC for quality control and pharmacokinetic monitoring. Method optimization should include column selection (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile-phosphate buffer), and UV detection at 270–360 nm. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines .

Q. How does oxytetracycline interact with bacterial ribosomes to inhibit protein synthesis?

Oxytetracycline binds reversibly to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment at the A-site. This inhibition is concentration-dependent and affects gram-positive/negative bacteria, mycoplasmas, and protozoa. Resistance mechanisms, such as efflux pumps (e.g., Tet proteins) or ribosomal protection (e.g., TetO/M), should be considered when designing antimicrobial susceptibility assays .

Q. What experimental designs are appropriate for assessing oxytetracycline residues in environmental matrices?

Batch sorption experiments using soil/water systems can model oxytetracycline’s environmental fate. Key parameters include pH (sorption peaks at ~pH 8 for iron oxides), ionic strength, and soil composition (e.g., iron oxide coatings on clays). Desorption studies with EDTA or phosphate buffers help distinguish surface complexation from irreversible binding .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on oxytetracycline resistance prevalence across bacterial populations?

Discrepancies often arise from methodological variations (e.g., breakpoint criteria, culture media) or regional differences in antibiotic use. Advanced approaches include:

- Molecular profiling : Use PCR or WGS to detect Tet genes (e.g., tetA, tetB) and assess horizontal gene transfer.

- Population genomics : Compare resistance gene carriage in clinical vs. environmental isolates.

- Meta-analyses : Standardize data using platforms like ARG-ANNOT to harmonize resistance gene nomenclature .

Q. What strategies optimize heterologous oxytetracycline production in E. coli expression systems?

Overexpression of alternative sigma factors (e.g., σS) enhances transcription of oxytetracycline biosynthetic clusters (e.g., oxyB). Key steps:

- Use plasmid vectors with inducible promoters (e.g., pET system).

- Monitor transcript levels via RT-qPCR and validate production with LC-MS/MS.

- Note that σF, σE, or σH overexpression does not yield detectable oxytetracycline, highlighting sigma factor specificity .

Q. How do environmental factors influence oxytetracycline’s stability and degradation in aquatic systems?

Advanced oxidation processes (AOPs) like heat-activated peroxydisulfate (PDS) degrade oxytetracycline efficiently. Experimental parameters:

- pH : Optimal degradation occurs at pH 3–5 via sulfate radical (SO₄•⁻) generation.

- Temperature : 50–70°C accelerates reaction kinetics (t₁/₂ = 15–30 min).

- Quenching : Use ethanol or tert-butanol to confirm radical-driven mechanisms .

Q. What experimental frameworks assess oxytetracycline’s distribution and efficacy in plant tissues?

Citrus plant studies recommend:

- Application methods : Trunk injection vs. foliar spray to compare systemic distribution.

- Sampling : Collect xylem sap and leaf tissues at 24–72 hr intervals.

- Analytical validation : LC-MS/MS with MRM mode (e.g., m/z 461→443 for oxytetracycline) ensures precise quantification .

Data Analysis and Interpretation

Q. How should researchers address variability in oxytetracycline sorption coefficients across soil types?

Statistical models (e.g., mixed-effects regression) can account for soil heterogeneity. Include covariates:

Q. What bioinformatics tools are critical for predicting oxytetracycline’s antiviral potential?

Virtual screening workflows:

- Molecular docking : Use AutoDock Vina to assess binding to viral targets (e.g., SARS-CoV-2 3CLpro).

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with His41/Cys145).

- MD simulations : Validate stability of oxytetracycline-protein complexes (50–100 ns trajectories) .

Ethical and Methodological Considerations

Q. How to design ethical pharmacokinetic studies for oxytetracycline in veterinary research?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Withdrawal periods : Adhere to OIE guidelines to minimize residues in edible tissues.

- Control groups : Use untreated cohorts to establish baseline residue levels.

- Ethics approval : Submit protocols to animal care committees (e.g., AWEEC/BAU/2018[17-2]) .

Tables

Table 1. Key parameters for oxytetracycline sorption in iron oxide-rich soils.

| Parameter | Goethite (Kd) | Hematite (Kd) | Georgeville Soil (Kd) |

|---|---|---|---|

| pH 6 | 120 L/kg | 95 L/kg | 45 L/kg |

| pH 8 | 220 L/kg | 180 L/kg | 30 L/kg |

| Desorption (%)* | 12–18% | 8–15% | <5% |

| *After 24 hr in 10 mM phosphate buffer . |

Table 2. Comparison of oxytetracycline degradation by AOPs.

| Process | Degradation Efficiency (%) | Half-Life (t₁/₂) | Optimal pH |

|---|---|---|---|

| Heat/PMS | 98.5 | 20 min | 3.0 |

| Heat/PDS | 99.1 | 15 min | 5.0 |

| UV/H₂O₂ | 85.2 | 45 min | 7.0 |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。